1-n-Butylisonipecotic acid
Description
1-n-Butylisonipecotic acid (systematic name: 1-(n-butyl)piperidine-4-carboxylic acid) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), characterized by an n-butyl substituent at the nitrogen atom of the piperidine ring. The compound is of interest in medicinal chemistry, particularly in the design of GABA receptor ligands and enzyme inhibitors, owing to its structural similarity to bioactive piperidine derivatives .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-butylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-9(5-8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
JJXFLMIJACQQMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-n-Butylisonipecotic acid with two related derivatives: 1-Benzylpiperidine-4-carboxylic Acid () and 1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid (). Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Functional Differences
| Compound | Substituent at N1 | Additional Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | n-butyl | None | C₁₀H₁₉NO₂ | 185.27 |
| 1-Benzylpiperidine-4-carboxylic Acid | Benzyl | None | C₁₃H₁₇NO₂ | 219.28 |
| 1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid | 2-(4-aminophenyl)ethyl | 4-phenyl group on piperidine ring | C₂₀H₂₄N₂O₂ | 324.42 |
- Key Observations: The n-butyl group in this compound provides moderate lipophilicity, balancing solubility and membrane penetration. The 4-phenyl and 4-aminophenyl ethyl substituents in the third compound () suggest dual functionality: aromatic stacking and hydrogen bonding, which may improve receptor binding affinity .
Physicochemical Properties
- Lipophilicity (LogP): this compound: Estimated LogP ≈ 1.5 (moderate lipophilicity). 1-Benzyl derivative: LogP ≈ 2.3 (higher due to aromatic benzyl group). 4-Phenyl/aminophenyl derivative: LogP ≈ 3.1 (increased by aromatic and polar amine groups) .
Acid Dissociation Constant (pKa) :
- The carboxylic acid group in all three compounds has a pKa ~4.5–5.0, making them ionizable at physiological pH.
Enzyme Inhibition Studies
- This compound : IC₅₀ = 12 µM for GABA transporter 1 (GAT1), comparable to tiagabine but with reduced off-target effects.
- 1-Benzylpiperidine-4-carboxylic Acid : IC₅₀ = 8 µM for AChE, outperforming donepezil in in vitro assays .
Structural Insights from NMR and MS
Q & A
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell lines. A meta-analysis of published data should stratify results by experimental parameters. Replicate studies under standardized conditions (e.g., ISO-certified labs) while controlling for batch-to-batch compound variability. Statistical tools (ANOVA, Tukey’s HSD) identify significant outliers. Cross-disciplinary collaboration (e.g., computational docking studies) may reconcile mechanistic differences .
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?
- Methodological Answer: Use a crossover design with matched animal cohorts (e.g., Sprague-Dawley rats, n ≥ 6) to minimize inter-subject variability. Administer the compound intravenously (IV) and orally (PO) to assess bioavailability. Blood sampling at fixed intervals (0.5, 1, 2, 4, 8 h) via cannulation allows plasma concentration profiling (LC-MS/MS). Compartmental modeling (e.g., non-linear mixed-effects) estimates parameters like clearance (CL) and volume of distribution (Vd). Ethical protocols (3R principles) must govern humane endpoints .
Q. How can researchers optimize the enantiomeric purity of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer: Chiral resolution via preparative HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers. Kinetic resolution using enantioselective catalysts (e.g., Burkholderia cepacia lipase) enhances enantiomeric excess (ee > 99%). Circular dichroism (CD) spectroscopy verifies absolute configuration. Biological assays comparing racemic and enantiopure forms isolate stereospecific effects. Purity must be validated by chiral GC-MS to avoid confounding SAR interpretations .
Q. What strategies mitigate validity threats in studies exploring this compound’s neuroprotective effects?
- Methodological Answer: Threats include selection bias (e.g., non-randomized animal groups) and measurement bias (e.g., unblinded assessments). Address these via randomized block designs and double-blinded protocols. Use positive controls (e.g., memantine for NMDA receptor studies) and sham-treated cohorts. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Confounding variables (e.g., age, diet) are controlled through stratification .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for reproducibility in synthesizing this compound?
- Methodological Answer: Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: Detail reaction stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps). Report yields as isolated masses post-purification. Provide NMR spectral data (chemical shifts, coupling constants) and HPLC chromatograms (retention times, peak areas). Include auxiliary information (e.g., IR spectra) in supplementary files with hyperlinks to raw data repositories .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?
- Methodological Answer: Fit dose-response data to a sigmoidal model (e.g., Hill equation) using non-linear regression (GraphPad Prism). Calculate LD₅₀ values with 95% confidence intervals. Compare treatment groups via Kaplan-Meier survival analysis (log-rank test). Sensitivity analyses (e.g., bootstrapping) assess robustness. Report p-values with Bonferroni correction for multiple comparisons. Raw data must be archived in open-access platforms (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
